1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one
Description
Properties
IUPAC Name |
1,9-dimethylpyrano[3,4-b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8-13-10(7-12(15)16-8)9-5-3-4-6-11(9)14(13)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOPSOSSGVURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561331 | |
| Record name | 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21511-43-3 | |
| Record name | 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one typically involves the cyclization of indole derivatives with appropriate reagents. One common method involves the reaction of indole-3-acetic acid with acetic anhydride under acidic conditions to form the pyranoindolone structure . Another approach includes the use of formylindolylacetic acid as a reagent, which significantly increases the yield and reduces the reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can participate in Diels-Alder reactions with acetylenes to form carbazole derivatives
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include dimethyl acetylenedicarboxylate and dibenzoylacetylene
Oxidation and Reduction: Typical oxidizing agents might include potassium permanganate or chromium trioxide, while reducing agents could include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Carbazole Derivatives: Formed through Diels-Alder reactions with acetylenes
Pyridazo[4,5-b]carbazoles: Formed through subsequent reactions with hydrazine.
Scientific Research Applications
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Investigated for its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects.
Comparison with Similar Compounds
1-Methylpyrano[3,4-b]indol-3(9H)-one
- Structure : Lacks the 9-methyl group, reducing steric hindrance at the indole nitrogen.
- Reactivity: Widely used in Diels-Alder reactions with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate) to synthesize carbazole-fused pyridazines. Product ratios depend on substituent placement .
- Applications : Key intermediate in synthesizing 3-aza bioisosteres of olivacine, an antitumor alkaloid .
Data :
Property Value Molecular Weight 187.06 g/mol (base structure) LogP ~2.3 (predicted) Polar Surface Area (PSA) 42.1 Ų
4-Methylpyrano[3,4-b]indol-3(9H)-one
- Structure : Methylation at the 4-position alters electronic distribution, enhancing reactivity at the pyran oxygen.
- Reactivity: Selective hydrolysis of ester groups at position 3 yields monoacids, enabling Curtius degradation for nitrogen-functionalized carbazoles .
Pyrazolo-Fused Pyranoindolones
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one
- Structural Advantages: Dual methyl groups enhance lipophilicity (LogP ~2.8 predicted) and metabolic stability compared to mono-methylated analogs. Steric effects at N-9 may modulate regioselectivity in cycloadditions .
- Reactivity: Participates in microwave-assisted reactions with phenylisocyanates to form β-carbolines (e.g., 1-ethyl-9-methyl-2-phenyl derivatives) in 49% yield . Demonstrated utility in constructing pyridazino[4,5-b]carbazolones via [4+2] cycloadditions, with isomer ratios influenced by substitution patterns .
- Applications: Potential as a bioisostere in antitumor agent development, leveraging enhanced stability over 1-methyl analogs .
Comparative Data Table
Q & A
Basic: What are the recommended synthetic methodologies for 1,9-dimethylpyrano[3,4-b]indol-3(9H)-one?
Answer:
The synthesis of this compound typically involves multicomponent reactions or cyclization strategies. A three-step approach combining Fischer indole synthesis with intramolecular esterification has been validated for structurally related pyranoindolones. For example, cyclization of intermediates under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) can yield the fused pyranoindolone core. Key steps include:
Formation of the indole moiety via Fischer indolization of aryl hydrazines with ketones.
Cyclization using esterification or nucleophilic attack to construct the pyran ring.
Methylation at the 1- and 9-positions using methyl iodide or dimethyl sulfate under basic conditions .
Validation: Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., methyl group signals at δ 3.2–3.5 ppm) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural elucidation relies on:
- NMR spectroscopy : NMR identifies methyl groups (singlets at δ 3.1–3.5 ppm) and aromatic protons (δ 6.8–8.5 ppm). NMR confirms carbonyl (C=O) at δ 170–180 ppm and quaternary carbons in the fused ring system .
- Mass spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) at m/z 212.25 matches the molecular formula C₁₃H₁₂N₂O .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms bicyclic geometry .
Basic: What are the key physicochemical properties of this compound relevant to solubility and stability?
Answer:
- Melting point : 225°C (experimental), indicating high thermal stability .
- LogP (XlogP3-AA) : Predicted ~2.1, suggesting moderate lipophilicity suitable for cellular permeability assays .
- Solubility : Poor in water (logS ≈ -4.5); use polar aprotic solvents (DMSO, DMF) for in vitro studies.
- pKa : ~11.9 (calculated), indicating protonation of the indole nitrogen under acidic conditions .
Advanced: How can contradictory data in biological activity assays for this compound be resolved?
Answer:
Contradictions often arise from:
Impurity profiles : Use HPLC (>95% purity) and LC-MS to rule out byproducts from incomplete methylation or oxidation .
Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v) .
Metabolic interference : Perform cytochrome P450 inhibition assays to assess off-target effects .
Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration variations—repeat assays with fixed [ATP] (e.g., 1 mM) .
Advanced: What computational methods are effective for predicting the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The C-3 carbonyl is a reactive hotspot for nucleophilic attack .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies (e.g., Lys101Ala mutations in ATP-binding pockets) .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER or GROMACS) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?
Answer:
Key modifications and assays include:
Substitution at C-1/C-9 : Replace methyl groups with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance hydrophobic interactions with target proteins .
Derivatization of the pyran ring : Introduce electron-withdrawing groups (NO₂, Cl) at C-6 to improve binding affinity (ΔG ≤ -8 kcal/mol in docking) .
Biological evaluation :
- Measure apoptosis via Annexin V/PI flow cytometry.
- Screen against NCI-60 cancer cell lines and compare GI₅₀ values with clinical analogs (e.g., camptothecin) .
Advanced: What analytical techniques resolve spectral overlaps in complex mixtures containing this compound?
Answer:
- 2D NMR (HSQC, HMBC) : Differentiate overlapping aromatic signals by correlating - couplings .
- High-resolution mass spectrometry (HRMS) : Resolve isotopic patterns (e.g., ) in halogenated derivatives .
- HPLC-DAD-MS : Use gradient elution (ACN/H₂O + 0.1% formic acid) and UV-Vis spectra (λmax ~280 nm for indole) for peak identification .
Advanced: How can green chemistry principles be applied to its synthesis?
Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, for cyclization steps .
- Catalysis : Use recyclable Lewis acids (e.g., FeCl₃·6H₂O) instead of H₂SO₄ to reduce waste .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h for Fischer indolization) and energy consumption .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (predicted LD₅₀ > 500 mg/kg in rats) .
- Ventilation : Use fume hoods for weighing powdered samples to avoid inhalation.
- Waste disposal : Neutralize acidic reaction mixtures with NaHCO₃ before disposal .
Advanced: How does the compound’s photostability impact its use in fluorescence-based assays?
Answer:
- UV-Vis spectroscopy : Monitor absorbance at 280 nm (indole π→π* transition) under light exposure. Degradation products (e.g., N-oxide) show shifts to λ > 300 nm .
- Quenching studies : Add antioxidants (e.g., ascorbic acid) to PBS buffers to reduce photobleaching .
- Alternative probes : Compare with Seoul-Fluor derivatives (e.g., 9-aryl analogs) for improved quantum yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
